Technical Guide: Structural Elucidation & Synthesis of 3-Iodo-1-methyl-1H-indazol-4-amine
Technical Guide: Structural Elucidation & Synthesis of 3-Iodo-1-methyl-1H-indazol-4-amine
Topic: 3-Iodo-1-methyl-1H-indazol-4-amine Structure Elucidation Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists
Executive Summary
The indazole scaffold is a privileged structure in kinase inhibitor discovery (e.g., Axitinib, Pazopanib). The specific derivative 3-iodo-1-methyl-1H-indazol-4-amine represents a high-value intermediate. The C3-iodo moiety serves as a versatile handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the C4-amine functions as a critical hydrogen bond donor in ATP-binding pockets.
However, the synthesis and characterization of this molecule present two primary challenges:
-
Regiocontrol: Distinguishing and controlling N1- vs. N2-methylation.
-
Substituent Fidelity: Confirming the C3-position of the iodine atom against potential C5/C7 electrophilic attack directed by the C4-amine.
This guide details a self-validating synthesis route and a rigorous structural elucidation protocol using 2D NMR (HMBC/NOESY) to ensure isomeric purity.
Part 1: Strategic Synthesis & Regiocontrol
To ensure structural integrity, we employ a "Deactivation-First" strategy. Direct iodination of 4-amino-1-methylindazole is risky due to the electron-donating amine activating C5 and C7, leading to poly-halogenation. Instead, we utilize the 4-nitro precursor.
Optimized Synthetic Workflow
-
Starting Material: 4-Nitro-1H-indazole.[1]
-
Step 1: Regioselective Methylation (N1-Targeted).
-
Reagents: NaH (1.2 eq), MeI (1.1 eq), THF, 0°C to RT.
-
Rationale: The indazole anion is an ambident nucleophile. Under thermodynamic control (NaH/THF), N1-alkylation is favored over N2 due to the preservation of the benzenoid system in the N1-isomer (vs. the quinonoid structure of N2).
-
-
Step 2: C3-Iodination.
-
Reagents: I2 (1.5 eq), KOH (3.0 eq), DMF, RT.
-
Rationale: Despite the deactivating nitro group, the C3 position remains the most nucleophilic site on the pyrazole ring. The basic conditions facilitate the formation of the iodonium species.
-
-
Step 3: Nitro Reduction.
-
Reagents: Fe powder (5 eq), NH4Cl (sat.[1] aq), EtOH/H2O, 80°C.
-
Rationale: Iron-mediated reduction is chemoselective, avoiding de-iodination (which can occur with Pd/C catalytic hydrogenation).
-
Part 2: Structural Elucidation Protocol
The core challenge is proving the methyl group is at N1 and the iodine is at C3.
Establishing Regiochemistry (N1 vs. N2)
The distinction between 1-methyl (N1) and 2-methyl (N2) isomers is definitive using 2D NMR.[2]
-
The Diagnostic Logic:
-
N1-Isomer: The
-methyl protons are spatially close to the C7-proton (benzene ring) and chemically bonded to N1, which is adjacent to the bridgehead carbon (C7a). -
N2-Isomer: The
-methyl protons are spatially close to C3 (if protonated) and chemically bonded to N2, which is adjacent to C3.
-
-
Critical Experiments:
-
1H-13C HMBC (Heteronuclear Multiple Bond Correlation):
-
N1-Me: Shows a strong 3-bond correlation (
) to the C7a bridgehead carbon (~140 ppm). -
N2-Me: Shows a strong 3-bond correlation to C3 (or C7a, but the C3 correlation is unique to N2). Note: With Iodine at C3, the C3 carbon shifts significantly.
-
-
1H-1H NOESY (Nuclear Overhauser Effect):
-
N1-Me: Strong NOE cross-peak with H7 (the aromatic proton peri- to the N1 position).
-
N2-Me:No NOE with H7 . (Would show NOE with H3 if it were not iodinated).
-
-
Confirming C3-Iodination
-
1H NMR: Disappearance of the H3 singlet (typically ~8.0-8.2 ppm in non-iodinated precursor).
-
13C NMR: The C3 carbon signal exhibits a dramatic upfield shift due to the "Heavy Atom Effect" of iodine. While a typical C3-H is ~135 ppm, C3-I often appears at 85–100 ppm .
Quantitative Data Summary
| Feature | 3-Iodo-1-methyl (Target) | 3-Iodo-2-methyl (Impurity) | Non-Iodinated Precursor |
| N-Me Shift (1H) | ~4.05 ppm (s) | ~4.15 ppm (s) | ~4.00 ppm |
| NOESY Correlation | N-Me ↔ H7 | N-Me ↔ None (or weak H3 if H present) | N-Me ↔ H7 |
| HMBC Correlation | N-Me → C7a | N-Me → C3 | N-Me → C7a |
| C3 Shift (13C) | ~90-100 ppm | ~90-100 ppm | ~135 ppm |
| H3 Signal (1H) | Absent | Absent | Present (~8.1 ppm) |
Part 3: Visualization of Logic & Workflow
Diagram 1: Elucidation Decision Tree
This logic gate ensures the isolated product is the correct regioisomer.
Caption: Logic flow for distinguishing N1 vs. N2 regioisomers using NOESY and HMBC correlations.
Diagram 2: Synthetic Pathway
The optimized route to avoid poly-iodination.
Caption: Step-wise synthesis targeting the N1-methyl, C3-iodo, C4-amino scaffold.
Part 4: Experimental Protocols
Protocol A: Regioselective Methylation[3]
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.
-
Dissolution: Dissolve 4-nitro-1H-indazole (1.0 eq) in anhydrous THF (0.2 M). Cool to 0°C.[2][3]
-
Deprotonation: Add NaH (60% in oil, 1.2 eq) portion-wise. Evolution of H2 gas will occur. Stir for 30 min at 0°C.
-
Alkylation: Add Methyl Iodide (MeI, 1.1 eq) dropwise.
-
Reaction: Allow to warm to RT and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1). N1 isomer is typically less polar (higher Rf) than N2.
-
Purification: Flash column chromatography is mandatory to remove the N2 isomer (typically 10-15% yield). Isolate the major N1 product.
Protocol B: C3-Iodination
-
Dissolution: Dissolve 1-methyl-4-nitroindazole (1.0 eq) in DMF (0.5 M).
-
Reagents: Add KOH pellets (3.0 eq) followed by Iodine (I2, 1.5 eq) in one portion.
-
Reaction: Stir at RT for 3–6 hours. The solution will turn dark red/brown.
-
Quench: Pour mixture into 10% Na2S2O3 (sodium thiosulfate) solution to quench excess iodine (color changes from brown to yellow/white precipitate).
-
Isolation: Filter the solid precipitate. Wash with water.[1] Dry under vacuum.[4]
Protocol C: Nitro Reduction
-
Suspension: Suspend the iodinated nitro compound (1.0 eq) in EtOH/H2O (4:1 ratio).
-
Activation: Add NH4Cl (5.0 eq) and Iron powder (5.0 eq, <10 micron particle size preferred).
-
Reflux: Heat to 80°C for 2 hours.
-
Filtration: Filter hot through a Celite pad to remove iron oxides. Wash pad with EtOAc.[1]
-
Final Isolation: Concentrate filtrate. If necessary, recrystallize from Ethanol.
References
-
Regioselectivity of Indazole Alkylation
-
HMBC/NOESY Assignment of Indazoles
- Claramunt, R. M., et al. (2006). The annular tautomerism of indazoles in the solid state: 13C CP/MAS NMR spectroscopy. Arkivoc.
-
C3-Iodination Methodology
- Vasilevsky, S. F., et al. (2019). C-H Functionalization of the Indazole Scaffold. Current Organic Chemistry.
-
Iron-Mediated Nitro Reduction
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pure.mpg.de [pure.mpg.de]
- 4. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 7. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (PDF) Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate [academia.edu]
